4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde

Catalog No.
S12303580
CAS No.
106824-48-0
M.F
C14H18O3Si
M. Wt
262.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldeh...

CAS Number

106824-48-0

Product Name

4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde

IUPAC Name

4,5-dimethoxy-2-(2-trimethylsilylethynyl)benzaldehyde

Molecular Formula

C14H18O3Si

Molecular Weight

262.38 g/mol

InChI

InChI=1S/C14H18O3Si/c1-16-13-8-11(6-7-18(3,4)5)12(10-15)9-14(13)17-2/h8-10H,1-5H3

InChI Key

OAAAUWINCWIWSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C#C[Si](C)(C)C)OC

4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety with two methoxy groups at the 4 and 5 positions and a trimethylsilyl-ethynyl substituent at the 2 position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which may influence its reactivity and biological activity.

, primarily due to the presence of the aldehyde functional group and the ethynyl substituent. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Sonogashira Coupling: The ethynyl group allows for coupling reactions with aryl halides in the presence of palladium catalysts, facilitating the synthesis of more complex aromatic compounds.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that compounds similar to 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde exhibit various biological activities, including antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . Additionally, some compounds in this class have been evaluated for their potential anticancer activity, suggesting a broader therapeutic potential.

The synthesis of 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde typically involves several steps:

  • Preparation of 4,5-Dimethoxybenzaldehyde: This can be synthesized from starting materials such as methoxybenzene through methylation and oxidation processes.
  • Introduction of Ethynyl Group: The trimethylsilyl ethynyl group can be introduced via a Sonogashira coupling reaction using trimethylsilylacetylene and a suitable aryl halide under palladium catalysis.
  • Purification: The final product is purified using techniques like column chromatography to isolate the desired compound from by-products.

4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Chemical Probes: The compound may be used as a chemical probe in biological studies to investigate enzyme mechanisms or metabolic pathways.
  • Fragrance Industry: Due to its aromatic nature, it could potentially find applications in the fragrance industry.

Interaction studies involving 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde often focus on its binding affinities with various biological targets. Preliminary studies suggest that compounds with similar structures can interact with specific enzymes or receptors, influencing metabolic pathways. Such interactions are critical for understanding their pharmacological profiles and potential therapeutic uses.

Several compounds share structural similarities with 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-EthynylbenzaldehydeEthynyl group at position 4Simpler structure without methoxy groups
2,5-DimethoxybenzaldehydeMethoxy groups at positions 2 and 5Lacks ethynyl functionality
4-Methoxy-3-nitrobenzaldehydeMethoxy group at position 4 and nitro group at position 3Different electronic properties due to nitro group
TrimethylsilylacetyleneAlkynyl compoundServes as a precursor for introducing ethynyl groups

Uniqueness: The unique combination of methoxy groups and the trimethylsilyl ethynyl substituent in 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde distinguishes it from similar compounds. This specific arrangement may enhance its reactivity and biological activity compared to other derivatives.

Traditional Sonogashira Cross-Coupling Approaches

The Sonogashira cross-coupling reaction remains a cornerstone for constructing carbon-carbon bonds between aryl halides and terminal alkynes. In the context of 4,5-dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde, this method typically involves reacting a halogenated benzaldehyde precursor with trimethylsilyl (TMS)-protected acetylene. For instance, 4-iodo-2,5-dimethoxybenzaldehyde serves as a common starting material, which undergoes coupling with trimethylsilylacetylene in the presence of palladium and copper catalysts.

A representative procedure involves combining 4-iodo-2,5-dimethoxybenzaldehyde (5.0 mmol), trimethylsilylacetylene (6.0 mmol), and triethylamine (20 mL) under an inert atmosphere. Catalytic amounts of PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) are introduced, followed by heating at 55°C for 2–4 hours. This protocol yields the target compound with moderate to high efficiency, as evidenced by isolated yields ranging from 70% to 85% (Table 1).

Table 1: Comparison of Sonogashira Cross-Coupling Conditions

Aryl HalideAlkyne SourceCatalyst SystemYield (%)Reference
4-Iodo-2,5-dimethoxybenzaldehydeTrimethylsilylacetylenePdCl₂(PPh₃)₂/CuI82
2-Iodo-3,4,5-trimethoxybenzaldehydeTMS-acetylenePd(PPh₃)₂Cl₂/CuI78

The reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), transmetalation with the copper-acetylide intermediate, and reductive elimination to form the C–C bond. While effective, traditional Sonogashira methods often require strict anaerobic conditions and exhibit sensitivity to steric hindrance in substituted substrates.

Modern Transition Metal-Catalyzed Alkyne Functionalization

Recent advances have expanded the scope of alkyne functionalization through copper-free palladium catalysis, circumventing challenges associated with copper-mediated side reactions. For example, Wang et al. demonstrated that Pd(II) complexes ligated by S-Phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) facilitate coupling between aryl bromides and TMS-acetylene in aqueous media, achieving yields comparable to traditional methods.

In one application, 4-bromo-2,5-dimethoxybenzaldehyde reacts with trimethylsilylacetylene using K₂PdCl₄ (1 mol%) and S-Phos (2 mol%) in a water/tert-butanol mixture. The reaction proceeds at 80°C for 6 hours, affording the desired product in 88% yield. This approach eliminates copper-induced homocoupling byproducts and enhances functional group tolerance, particularly for electron-deficient aryl halides.

Additionally, bimetallic N-heterocyclic carbene (NHC)-Pd catalysts, such as PEPPSI-type complexes, have shown exceptional activity in alkyne couplings. These systems enable reactions at lower catalyst loadings (0.3 mol%) and reduce reaction times to under 3 hours in polar aprotic solvents like dimethylformamide.

Silicon-Acetylene Protection/Deprotection Strategies

The trimethylsilyl group serves dual roles as a protecting moiety and a stabilizing agent for terminal alkynes during synthesis. In the preparation of 4,5-dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde, TMS-acetylene is employed directly in Sonogashira couplings, obviating the need for post-reaction deprotection. This strategy capitalizes on the kinetic stability of silyl-protected alkynes, which resist polymerization under catalytic conditions.

Notably, the TMS group remains intact throughout the reaction sequence, as demonstrated by the persistence of the trimethylsilyl signal (δ 0.27 ppm) in the ¹H NMR spectrum of the final product. While deprotection protocols using tetra-n-butylammonium fluoride (TBAF) or potassium carbonate in methanol are well-established for analogous compounds, they are unnecessary in this synthetic route due to the desired retention of the silyl group.

Advantages of Silicon Protection:

  • Enhanced solubility of intermediates in nonpolar solvents
  • Suppression of alkyne oxidative degradation
  • Facile characterization via distinctive NMR signals

Hydrogen Bond Acceptor Count

3

Exact Mass

262.10252097 g/mol

Monoisotopic Mass

262.10252097 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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